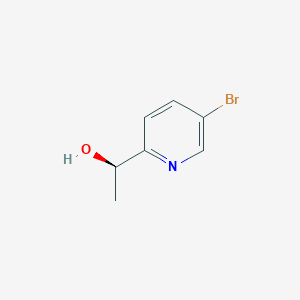
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid
説明
3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid is an organic compound that features a triazole ring substituted with an amino group and a propanoic acid moiety
作用機序
Target of Action
The primary target of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid is the yeast HIS3 protein (His3p) . HIS3 is a reporter gene used in yeast monohybrid, dihybrid, and trihybrid experiments .
Mode of Action
This compound acts as a competitive inhibitor of His3p . This means it binds to the same site as the substrate, preventing the substrate from binding and thus inhibiting the function of His3p .
Biochemical Pathways
Given its role as a competitive inhibitor of his3p, it likely impacts the pathways involving this protein .
Result of Action
The inhibition of His3p by this compound can lead to a decrease in the expression of the HIS3 reporter gene . This can be useful in experimental settings to reduce false positives due to self-activation phenomena .
生化学分析
Biochemical Properties
3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, including catalase and glutathione peroxidase. The compound acts as an inhibitor of catalase, leading to an increase in hydrogen peroxide levels within cells . This interaction triggers a compensatory mechanism that enhances the activity of glutathione peroxidase and glutathione reductase, which are involved in detoxifying hydrogen peroxide . Additionally, this compound has been shown to inhibit the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce oxidative stress by increasing hydrogen peroxide levels, which can affect cell signaling pathways and lead to changes in gene expression . This oxidative stress can also impact cellular metabolism by altering the balance of reactive oxygen species and antioxidants within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to catalase, inhibiting its activity and leading to an accumulation of hydrogen peroxide . This inhibition triggers a compensatory response that increases the activity of other antioxidant enzymes such as glutathione peroxidase and glutathione reductase . Additionally, the compound inhibits imidazoleglycerol-phosphate dehydratase, affecting histidine biosynthesis . These interactions highlight the compound’s role in modulating enzyme activity and influencing cellular redox balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its inhibitory effects on catalase . Long-term exposure to the compound has been associated with sustained oxidative stress and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit catalase and induce a mild oxidative stress response . At higher doses, the compound’s effects can become toxic, leading to significant oxidative damage and adverse effects on cellular function . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as catalase and imidazoleglycerol-phosphate dehydratase, influencing metabolic flux and metabolite levels . The compound’s inhibition of catalase affects the cellular redox balance, while its impact on histidine biosynthesis can alter amino acid metabolism . These interactions underscore the compound’s role in modulating metabolic pathways and influencing cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound is transported across cell membranes and distributed within various cellular compartments . It interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions are essential for the compound’s ability to exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with catalase and other enzymes . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . These factors are essential for the compound’s ability to modulate enzyme activity and influence cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminoguanidine with succinic anhydride, followed by cyclization to form the triazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The amino group in the triazole ring can undergo oxidation to form various oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole compounds.
Substitution: Substituted triazole derivatives with different functional groups.
科学的研究の応用
Chemistry: 3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. It serves as a probe to investigate the function of triazole-containing biomolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its triazole ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.
類似化合物との比較
- 2-Amino-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides
Comparison: 3-(3-Amino-1H-1,2,4-triazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the triazole ring This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds
特性
IUPAC Name |
3-(3-amino-1,2,4-triazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-5-7-3-9(8-5)2-1-4(10)11/h3H,1-2H2,(H2,6,8)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWIBRVWUGWMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869941-63-9 | |
| Record name | 3-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3430820.png)


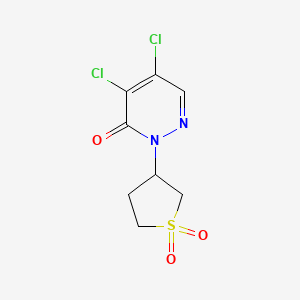

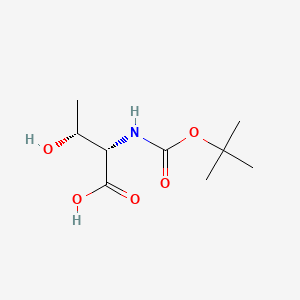
![2-[2-Oxo-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid](/img/structure/B3430874.png)
![1-[(4-Fluorophenyl)methyl]cyclohexan-1-amine](/img/structure/B3430878.png)
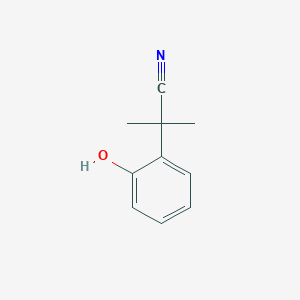

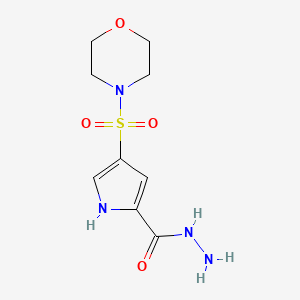
![2-Hydroxy-3-[4-(propan-2-yl)phenyl]-3,4-dihydroquinazolin-4-one](/img/new.no-structure.jpg)
